N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYRNFAGWTTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 4-methoxyphenyl-substituted precursors under acidic or basic conditions.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a suitable thiol reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the cyclohexyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes critical structural and functional differences between the target compound and its analogues:
*Estimated based on molecular formula (C₂₁H₂₃N₅O₂S).
Functional and Pharmacological Insights
- Target Compound vs. Both retain the 4-methoxyphenyl group, which may contribute to π-π stacking in target binding .
- Lin28-1632 Comparison : Lin28-1632’s methyl substituent and phenylacetamide side chain contrast with the target’s bulkier cyclohexyl group. The latter’s steric effects might hinder binding to Lin28 but could favor interaction with other targets like kinases or epigenetic readers .
- BAY 60-6583: The adenosine receptor agonist activity of BAY 60-6583 highlights the pharmacological relevance of thioacetamide-linked triazolopyridazines. The target compound’s 4-methoxyphenyl group may mimic adenosine’s adenine ring, suggesting unexplored receptor interactions .
- AZD5153 : While AZD5153 is a bivalent BET inhibitor, its triazolopyridazine core underscores the scaffold’s versatility in drug design. The target compound’s thioether linkage and cyclohexyl group could modulate selectivity for bromodomains or other chromatin-associated proteins .
Q & A
Q. Basic
- 1H/13C NMR : Confirms substitution patterns on the triazolo-pyridazine ring and acetamide side chain (e.g., methoxy proton at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C22H25N5O2S) .
- HPLC : Uses C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% required for bioassays) .
What preliminary biological screening approaches are recommended to assess the pharmacological potential of this compound?
Q. Basic
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based protocols (IC50 determination) .
- Antimicrobial screening : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
How can researchers systematically optimize the reaction conditions to enhance the yield of the triazolo-pyridazine core during synthesis?
Q. Advanced
- Design of Experiments (DOE) : Vary temperature (80–120°C), solvent (ethanol vs. acetonitrile), and catalyst load (0.5–2.0 eq.) to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while improving yield by 15–20% .
- In-line monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and adjust conditions dynamically .
What methodologies are employed to resolve contradictions between in vitro and in vivo activity data for structurally analogous compounds?
Q. Advanced
- Metabolic stability assays : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Plasma protein binding studies : Use equilibrium dialysis to assess free drug availability, explaining reduced in vivo efficacy .
- Pharmacokinetic modeling : Compare AUC (Area Under Curve) and Cmax values from rodent studies to refine dosing regimens .
What strategies guide the rational design of derivatives to establish structure-activity relationships (SAR) for target engagement?
Q. Advanced
- Substituent variation : Replace 4-methoxyphenyl with halogenated (e.g., 4-F, 4-Cl) or bulky (e.g., naphthyl) groups to probe steric/electronic effects .
- Bioisosteric replacement : Substitute the thioacetamide with sulfonamide or carbamate groups to enhance metabolic stability .
- Fragment-based design : Use X-ray co-crystallography with target proteins (e.g., kinases) to identify critical binding interactions .
What experimental approaches are critical for evaluating the metabolic stability and toxicity profile of this compound in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
